

# Introduction: The Imperative of Unambiguous Structural Verification

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## Compound of Interest

Compound Name: *N*-(3-bromobenzyl)butan-2-amine

CAS No.: 869949-42-8

Cat. No.: B181008

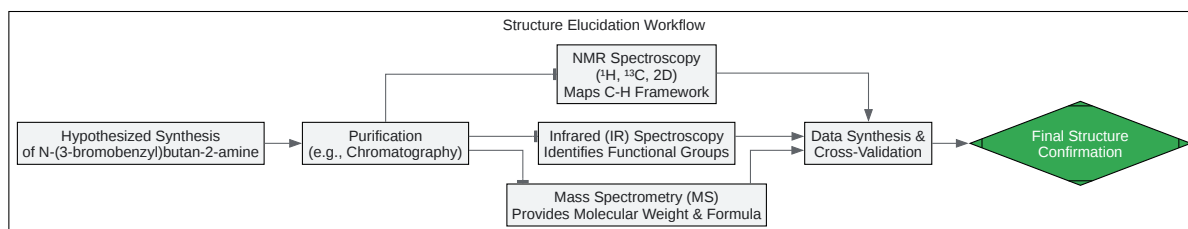
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In the landscape of drug discovery and development, the precise molecular structure of a compound is its fundamental identity. Every aspect of a molecule's potential—its biological activity, metabolic pathway, toxicity profile, and patentability—is dictated by the exact arrangement of its atoms. Therefore, the rigorous and unequivocal elucidation of a molecule's structure is not merely a procedural step but the bedrock of all subsequent research. This guide presents a comprehensive, multi-technique spectroscopic approach to the structural verification of a novel synthetic compound, **N-(3-bromobenzyl)butan-2-amine**.

As a secondary amine containing both an aliphatic chain and a substituted aromatic ring, this molecule presents a perfect case study for demonstrating the synergistic power of modern analytical techniques. We will move beyond a simple recitation of methods to explore the strategic rationale behind the selection of each experiment, the interpretation of the resulting data, and the logical framework that integrates disparate data points into a single, validated structural conclusion. This document is intended for researchers, scientists, and drug development professionals who require a field-proven methodology for confirming the identity of newly synthesized chemical entities.

# The Analytical Strategy: A Triad of Spectroscopic Techniques

Our approach is built upon a foundation of three core spectroscopic methods: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.



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Caption: A typical workflow for the confirmation of a synthesized compound's structure.

## Part 1: Molecular Weight and Formula Confirmation via Mass Spectrometry

Expertise & Experience: Mass spectrometry is the first port of call after synthesis. Its primary function is to provide a high-precision measurement of the molecular weight, which serves as a direct validation of the elemental composition. For halogenated compounds like our target molecule, MS offers an additional layer of confirmation through the characteristic isotopic patterns of bromine.

## Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

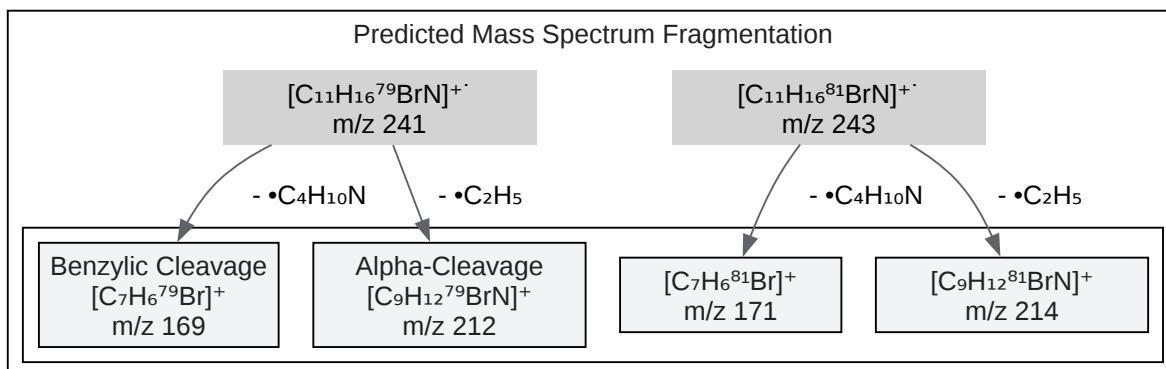
- **Sample Preparation:** A dilute solution of the purified compound is prepared in a volatile solvent (e.g., methanol or dichloromethane) at approximately 1 mg/mL.
- **Instrumentation:** The sample is introduced into a high-resolution mass spectrometer, typically a Time-of-Flight (TOF) or Orbitrap instrument.
- **Ionization:** Electron Ionization (EI) at 70 eV is employed. This hard ionization technique is chosen deliberately to induce fragmentation, which provides valuable structural clues.
- **Data Acquisition:** The mass spectrum is scanned over a range of  $m/z$  50-500 to capture the molecular ion and key fragment ions.

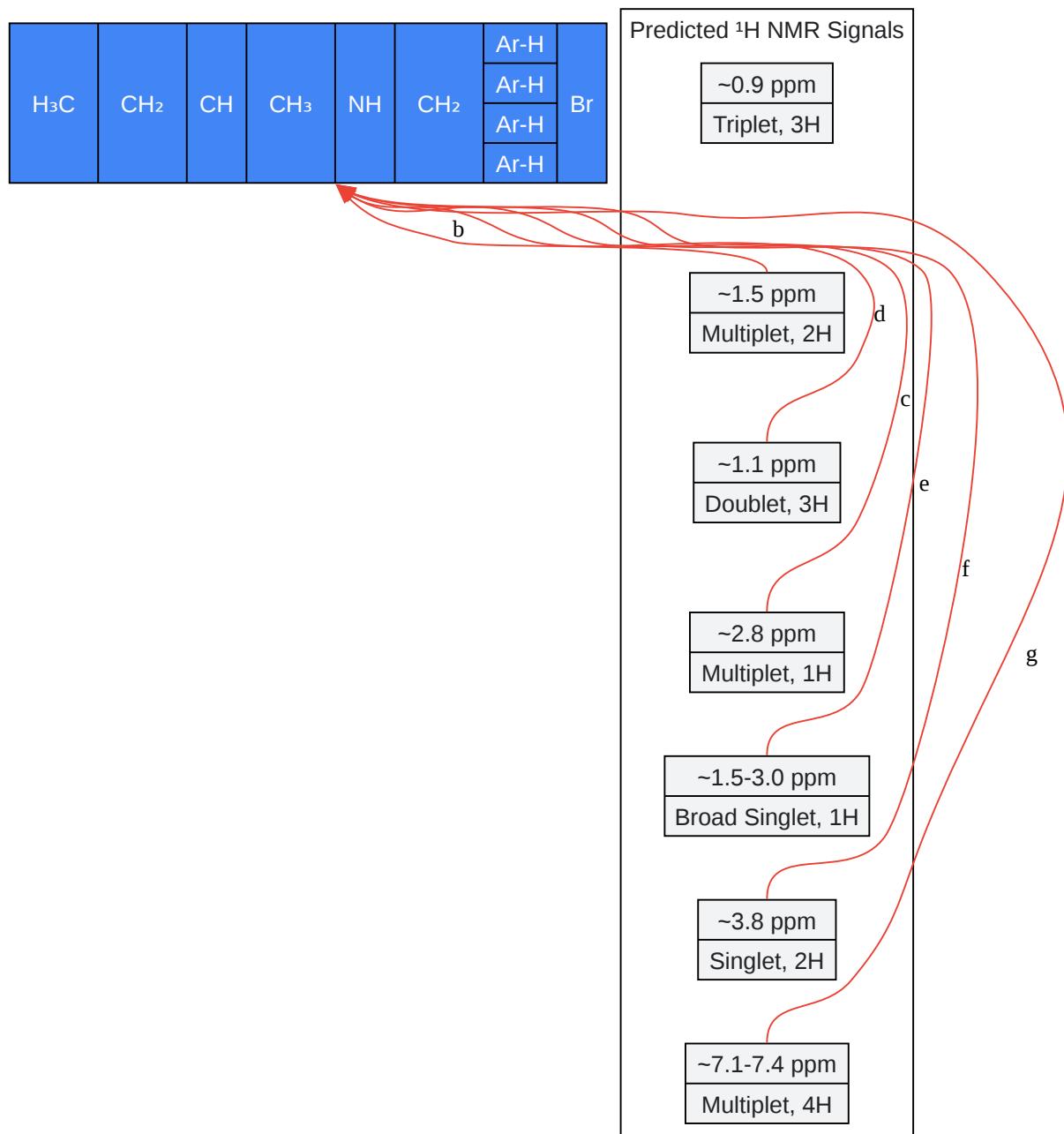
## Trustworthiness: Interpreting the Mass Spectrum

The molecular formula for **N-(3-bromobenzyl)butan-2-amine** is  $C_{11}H_{16}BrN$ . The presence of a single nitrogen atom dictates that the nominal molecular weight will be an odd number, a principle known as the Nitrogen Rule.<sup>[1][2]</sup> Furthermore, bromine has two major isotopes,  $^{79}Br$  and  $^{81}Br$ , in nearly equal natural abundance (~50.7% and ~49.3%, respectively).<sup>[3]</sup>

This leads to a self-validating system of predictions:

- **Molecular Ion ( $M^+$ ):** We expect to see a pair of peaks of almost equal intensity for the molecular ion, separated by 2  $m/z$  units.
- **Fragmentation:** The major fragmentation pathways for amines are alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and for benzylamines, cleavage at the benzylic position to form a stable tropylium ion.<sup>[2][4]</sup>





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Caption: Visual correlation of predicted <sup>1</sup>H NMR signals with the molecular structure.

## Data Presentation: Predicted $^1\text{H}$ and $^{13}\text{C}$ NMR Data

Table 1: Predicted  $^1\text{H}$  NMR Data (400 MHz,  $\text{CDCl}_3$ )

Label	Predicted $\delta$ (ppm)	Multiplicity	Integration	Assignment	Rationale
a	~0.9	Triplet	3H	-CH <sub>2</sub> -CH <sub>3</sub>	<b>Coupled to adjacent CH<sub>2</sub> (b). Typical for terminal methyl group. [5]</b>
b	~1.5	Multiplet	2H	-CH <sub>2</sub> -CH <sub>3</sub>	Coupled to both adjacent CH (c) and CH <sub>3</sub> (a).
c	~2.8	Multiplet	1H	-CH(NH)-	Deshielded by nitrogen. Coupled to CH <sub>3</sub> (d) and CH <sub>2</sub> (b).
d	~1.1	Doublet	3H	-CH(CH <sub>3</sub> )	Coupled to adjacent CH (c).
e	~1.5-3.0	Broad Singlet	1H	-NH-	Labile proton, variable shift. Disappears on D <sub>2</sub> O exchange. [6]
f	~3.8	Singlet	2H	Ar-CH <sub>2</sub> -	Benzylic protons, deshielded by ring and nitrogen. May couple to NH.

| g | ~7.1-7.4 | Multiplet | 4H | Ar-H | Aromatic region. Complex pattern due to meta-substitution.  
|

Table 2: Predicted  $^{13}\text{C}$  NMR Data (100 MHz,  $\text{CDCl}_3$ )

Predicted $\delta$ (ppm)	Assignment	Rationale
<b>-141</b>	<b>Ar-C-CH<sub>2</sub></b>	<b>Quaternary aromatic carbon, deshielded.</b>
~131	Ar-CH	Aromatic methine carbon.
~130	Ar-CH	Aromatic methine carbon.
~129	Ar-CH	Aromatic methine carbon.
~126	Ar-CH	Aromatic methine carbon.
~122	Ar-C-Br	Carbon attached to bromine, shielded by heavy atom effect.
~58	-CH(NH)-	Aliphatic carbon attached to nitrogen, significantly deshielded. [6]
~53	Ar-CH <sub>2</sub> -	Benzylic carbon, deshielded by aromatic ring and nitrogen.
~29	-CH <sub>2</sub> -CH <sub>3</sub>	Aliphatic methylene carbon.
~19	-CH(CH <sub>3</sub> )	Aliphatic methyl carbon.

| ~11 | -CH<sub>2</sub>-CH<sub>3</sub> | Terminal aliphatic methyl carbon, most shielded. [7]

## Conclusion: Synthesis of Evidence

The structure of **N-(3-bromobenzyl)butan-2-amine** is confirmed with a high degree of confidence by the congruent data from three independent spectroscopic techniques. Mass spectrometry establishes the correct molecular formula ( $\text{C}_{11}\text{H}_{16}\text{BrN}$ ) through an accurate mass measurement and the characteristic Br isotopic pattern. Infrared spectroscopy confirms the presence of the key functional groups: a secondary amine (N-H stretch), an aromatic ring (C=C

and aromatic C-H stretches), and aliphatic chains (aliphatic C-H stretches). Finally,  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy provide an unambiguous map of the molecule's framework, showing the precise connectivity of the 3-bromobenzyl group to the nitrogen atom and the butan-2-amine moiety. Each piece of data validates the others, creating a self-consistent and trustworthy final structural assignment. This methodological rigor is essential for advancing compounds in the research and development pipeline.

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